COUMARIN, 4-HYDROXY-3-(o-TOLYL)-
Description
Contextualization within 4-Hydroxycoumarin (B602359) Research Frameworks
The 4-hydroxycoumarin framework is a cornerstone in medicinal chemistry and materials science. nih.govnih.gov These compounds are known for a wide array of biological activities, including anticoagulant, antibacterial, antifungal, and anti-inflammatory properties. nih.govmdpi.com The parent compound, 4-hydroxycoumarin, is a natural product and a key precursor in the synthesis of many derivatives. wikipedia.org The introduction of various substituents at the 3-position of the 4-hydroxycoumarin ring is a common strategy to modulate its biological and chemical characteristics. wikipedia.orgmdpi.com This has led to the development of a vast library of compounds with diverse pharmacological profiles. mdpi.com
The primary mechanism of action for many 4-hydroxycoumarin derivatives, particularly those with large aromatic substituents at the 3-position, is the inhibition of vitamin K epoxide reductase. wikipedia.org This enzyme is crucial for the vitamin K cycle, and its inhibition leads to anticoagulant effects. wikipedia.org Research in this area is continually exploring how different substituents influence this activity.
Academic Significance and Research Focus of the 4-Hydroxy-3-(o-tolyl)coumarin Scaffold
The academic interest in 4-hydroxy-3-(o-tolyl)coumarin stems from its potential as a scaffold for developing new therapeutic agents and functional materials. The o-tolyl group, with its specific steric and electronic properties, distinguishes it from other 3-substituted 4-hydroxycoumarins.
Key Research Areas:
Anticoagulant Activity: A significant portion of research on 4-hydroxycoumarin derivatives is focused on their anticoagulant properties. nih.govwikipedia.org The structural similarity of 4-hydroxy-3-(o-tolyl)coumarin to known anticoagulants like warfarin (B611796) suggests its potential in this area. Studies often involve comparing the anticoagulant efficacy of different 3-aryl substituted coumarins to understand structure-activity relationships.
Antimicrobial Properties: Researchers have investigated the antibacterial and antifungal activities of various 4-hydroxycoumarin derivatives. nih.govnih.govmdpi.com The lipophilicity and electronic nature of the o-tolyl group could influence the compound's ability to penetrate microbial cell membranes and interact with biological targets.
Synthesis and Chemical Reactivity: The development of efficient and novel synthetic routes to 4-hydroxy-3-(o-tolyl)coumarin and its derivatives is an active area of research. rsc.org This includes exploring different catalytic systems and reaction conditions to achieve high yields and purity. researchgate.net The reactivity of the 4-hydroxy group and the C3 position allows for further chemical modifications to create a diverse range of molecules. nih.govresearchgate.net
Detailed Research Findings:
While specific, in-depth research exclusively on 4-hydroxy-3-(o-tolyl)coumarin is not extensively documented in the provided search results, the broader context of 3-aryl-4-hydroxycoumarin research provides valuable insights. For instance, studies on similar compounds have shown that the nature and position of the substituent on the phenyl ring at the C3 position can significantly impact biological activity.
For example, research on other 3-substituted 4-hydroxycoumarins has demonstrated that the introduction of different functional groups can lead to compounds with potent antimicrobial or antioxidant activities. researchgate.net The synthesis of various derivatives often involves the condensation of 4-hydroxycoumarin with appropriate aldehydes or the use of multi-component reactions to build complexity. nih.govrsc.org
Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are crucial for the characterization of these compounds, confirming their structure and purity. nih.govresearchgate.netnveo.org
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₃ | vulcanchem.comepa.gov |
| Monoisotopic Mass | 252.078644 g/mol | epa.govuni.lu |
| Average Mass | 252.269 g/mol | epa.gov |
| IUPAC Name | 4-hydroxy-3-(2-methylphenyl)chromen-2-one | vulcanchem.comuni.lu |
| CAS Registry Number | 73791-18-1 | vulcanchem.comepa.gov |
Structure
3D Structure
Properties
CAS No. |
73791-18-1 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-hydroxy-3-(2-methylphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)19-16(14)18/h2-9,17H,1H3 |
InChI Key |
VQGWOYFTFPZGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hydroxy 3 O Tolyl Coumarin and Its Analogues
Catalytic Approaches in Synthesis of 4-Hydroxycoumarin (B602359) Derivatives
Catalysis is at the forefront of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of 4-hydroxycoumarin and its analogues, including 3-aryl derivatives, a range of catalytic systems have been developed, employing transition metals, organocatalysts, and nanoparticles to facilitate bond formation under mild conditions.
Transition Metal-Catalyzed Coupling Reactions
Transition metals are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of the 4-arylcoumarin scaffold through various coupling strategies.
Palladium catalysis, in particular, has been effectively utilized. A notable example is an efficient Pd/amine/Brønsted acid ternary-catalytic multicomponent reaction. rsc.org This method allows for the rapid assembly of substituted 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters by combining two active intermediates generated in situ. rsc.orgresearchgate.net For instance, the reaction of 3-phenylpropiolaldehyde, 4-hydroxy-2H-chromen-2-one, and various nucleophiles can be achieved using a palladium catalyst in conjunction with an amine and a phosphoric acid co-catalyst. nih.gov This approach not only builds the complex coumarin (B35378) core but also allows for the introduction of significant stereochemical complexity. researchgate.netnih.gov
Other transition metals have also been employed. Bismuth triflate (Bi(OTf)₃) has been shown to be an effective catalyst for the microwave-assisted multicomponent reaction of 4-hydroxycoumarin, various aldehydes, and aromatic amines in water, leading to the synthesis of coumarin-fused dihydroquinolines. nih.gov Furthermore, palladium(II) complexes of 4-hydroxycoumarin derivatives have been synthesized, highlighting the role of transition metals not only as catalysts but also as integral components of the final molecular structure. wikipedia.org
| Catalyst System | Reaction Type | Key Features | Starting Materials | Product Type | Ref. |
| [PdCl(η³-C₃H₅)]₂ / rac-PA / Amine | Ternary-Catalytic MCR | Creates adjacent quaternary and tertiary stereocenters. | 4-Hydroxycoumarin, Alkynaldehydes, Nucleophiles | Substituted Pyranocoumarins | rsc.orgresearchgate.net |
| Bi(OTf)₃ | Microwave-Assisted MCR | Environmentally benign; uses water as a solvent. | 4-Hydroxycoumarin, Aldehydes, Aromatic Amines | Coumarin-fused Dihydroquinolines | nih.gov |
| Palladium(II) Chloride | Complexation | Synthesis of metallo-organic compounds. | 3-acetyl-4-hydroxycoumarin derivatives | Palladium(II) Complexes | wikipedia.org |
Organocatalytic and Heterogeneous Catalysis Strategies
Transition-metal-free catalysis offers advantages in terms of cost, toxicity, and ease of product purification. Organocatalysis, which uses small organic molecules to accelerate reactions, and heterogeneous catalysis, which employs catalysts in a different phase from the reactants, are key strategies in this area.
A prime example of organocatalysis is the use of a Brønsted acid, such as a racemic phosphoric acid (rac-PA), in combination with an amine catalyst. researchgate.netnih.gov This system can activate 4-hydroxycoumarins and alkynaldehydes to generate electrophilic intermediates for subsequent reactions. researchgate.net Molecular iodine has also been identified as an inexpensive, efficient, and readily available catalyst for the synthesis of biscoumarins from 4-hydroxycoumarin and aldehydes under ultrasound or microwave conditions. slideshare.net
In the context of classical reactions like the Pechmann condensation for 4-arylcoumarins, various heterogeneous and Lewis acid catalysts have been explored under solvent-free conditions. These include metal halides such as Zirconium tetrachloride (ZrCl₄), Vanadium(III) chloride (VCl₃), and Tin(IV) chloride (SnCl₄), which can effectively catalyze the condensation of phenols with β-ketoesters. slideshare.net
| Catalyst | Reaction Type | Conditions | Key Features | Ref. |
| Brønsted Acid (rac-PA) / Amine | Ternary-Catalytic MCR | Mild temperature (-10 °C) | Part of a ternary system with a metal catalyst for stereocontrol. | researchgate.netnih.gov |
| Molecular Iodine (I₂) | Knoevenagel Condensation | Ultrasound / Microwave, Ethanol (B145695) | Inexpensive, efficient catalyst for biscoumarin synthesis. | slideshare.net |
| Zirconium tetrachloride (ZrCl₄) | Pechmann Condensation | Solvent-free, 80 °C | Mild and efficient for 4-arylcoumarin synthesis. | slideshare.net |
| Selectfluor™ | Pechmann Condensation | Solvent-free, 125 °C | Acts as an acidic catalyst. | slideshare.net |
Nanoparticle-Mediated Synthetic Routes
Nanoparticles offer a bridge between homogeneous and heterogeneous catalysis, providing high surface area and unique reactivity, often with the benefit of being easily recoverable and recyclable. Their application in synthesizing coumarin derivatives aligns well with the principles of green chemistry.
For example, Fe₃O₄ magnetic nanoparticles (MNPs) have been used as a catalyst for the three-component synthesis of oxocyclopenta[c]chromenes from 4-hydroxycoumarin, dialkyl acetylenedicarboxylates, and α-bromo ketones under solvent-free conditions. Another advanced catalytic system involves CoFe₂O₄@ZnO@Bentonite, a recyclable and environmentally safe nanocatalyst, for the synthesis of 4-hydroxycoumarin derivatives in aqueous media at room temperature. The key advantages of these methods include the use of small amounts of catalyst, mild reaction conditions, simple product separation, and high yields in short reaction times.
| Nanoparticle Catalyst | Reaction Type | Conditions | Key Features | Ref. |
| Fe₃O₄ MNPs | Three-Component Reaction | Solvent-free, 70 °C | Magnetic catalyst allows for easy separation. | |
| CoFe₂O₄@ZnO@Bentonite | Condensation | Aqueous media, Ambient temp. | Recyclable, environmentally safe, high efficiency. |
Phase Transfer Catalysis in Coumarin Functionalization
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an ionic reactant (like an enolate anion) from an aqueous or solid phase into an organic phase where the other reactant is dissolved. This process dramatically accelerates the reaction rate.
This methodology is particularly well-suited for the functionalization of acidic compounds like 4-hydroxycoumarin. The hydroxyl group at the C4 position is acidic and can be deprotonated to form an anion. In a two-phase system, a PTC agent like benzyltriethylammonium chloride could form a lipophilic ion pair with the coumarin anion, shuttling it into the organic phase to react with an electrophile, such as an alkyl or aryl halide. This would enable C-alkylation or O-alkylation reactions under mild, heterogeneous conditions, which is a key principle of green chemistry. While specific literature detailing the PTC-mediated synthesis of 4-hydroxy-3-(o-tolyl)coumarin is not prominent, the underlying principles of PTC represent a significant potential for the selective and efficient functionalization of the 4-hydroxycoumarin core.
Green Chemistry Principles and Sustainable Synthetic Protocols
Adherence to green chemistry principles is a driving force in modern synthetic methodology development. This involves using less hazardous chemicals, employing safer solvents, improving energy efficiency, and designing processes that are atom-economical. The synthesis of 4-hydroxycoumarin analogues has benefited significantly from such approaches. slideshare.net
Microwave irradiation has emerged as a key technology, dramatically reducing reaction times and often increasing yields. nih.gov For instance, a one-pot, three-component domino reaction to produce 3-functionalized 4-hydroxycoumarins can be achieved efficiently under catalyst-free and microwave irradiation conditions. nih.gov
Ultrasound-assisted synthesis is another energy-efficient technique. The synthesis of biscoumarins using molecular iodine as a catalyst was found to be more suitable under ultrasound irradiation compared to microwave heating, achieving high yields in shorter times. slideshare.net
The replacement of volatile and toxic organic solvents with water or conducting reactions under solvent-free (neat) conditions is a cornerstone of green synthesis. The bismuth triflate-catalyzed multicomponent synthesis of coumarin-fused quinolines, for example, proceeds effectively in water or under solvent-free conditions. nih.gov These protocols not only reduce the environmental footprint but also often simplify product isolation. nih.gov
| Green Technique | Reaction Example | Key Advantages | Ref. |
| Microwave Irradiation | Catalyst-free three-component synthesis of 3-functionalized 4-hydroxycoumarins. | Higher yields, shorter reaction times, mild conditions. | nih.gov |
| Ultrasound Assistance | Iodine-catalyzed synthesis of biscoumarins. | High yields (80–94%), short reaction times (30 min). | slideshare.net |
| Aqueous Media | Bi(OTf)₃-catalyzed multicomponent reaction. | Environmentally benign solvent, simplified workup. | nih.gov |
| Catalyst-Free | One-pot domino reaction in ethanol. | Avoids catalyst cost and toxicity, simplifies purification. | nih.gov |
Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a highly effective tool in medicinal and combinatorial chemistry. nih.gov They are prized for their high atom economy, operational simplicity, and their ability to rapidly generate libraries of structurally complex and diverse molecules from simple precursors. researchgate.netnih.gov
The 4-hydroxycoumarin scaffold is an ideal substrate for the development of novel MCRs. A sophisticated Pd/amine/Brønsted acid ternary-catalytic MCR has been developed to construct pyranocoumarins, demonstrating how MCRs can be used to build complex heterocyclic systems with precise stereochemical control. researchgate.net
Even without a catalyst, MCRs can be highly effective. A three-component domino reaction of 4-hydroxycoumarin, a phenylglyoxal, and a 3-arylaminocyclopent-2-enone proceeds smoothly under microwave irradiation in ethanol to yield complex 3-functionalized 4-hydroxycoumarins. nih.gov This strategy exemplifies the power of MCRs to achieve molecular complexity efficiently and sustainably.
Another approach uses bismuth triflate to catalyze the one-pot reaction of 4-hydroxycoumarin, aldehydes, and aromatic amines. nih.gov This MCR provides straightforward access to coumarin-fused dihydroquinolines and quinolines, scaffolds of significant interest in medicinal chemistry. nih.gov These examples underscore the versatility of MCRs in generating diverse libraries of 4-hydroxycoumarin analogues.
| Reaction Name | Catalysis | Key Features | Product Class | Ref. |
| Ternary-Catalytic MCR | Pd / Amine / Brønsted Acid | Convergent assembly of two in-situ generated intermediates; stereocontrolled. | Pyranocoumarins with quaternary centers | rsc.orgresearchgate.net |
| Domino MCR | Catalyst-Free, Microwave | Group-assisted purification, avoids chromatography. | 3-Functionalized 4-hydroxycoumarins | nih.gov |
| Quinoline Annulation MCR | Bismuth Triflate (Bi(OTf)₃) | Can be run in water or solvent-free. | Coumarin-fused Dihydroquinolines/Quinolines | nih.gov |
Strategic Derivatization of the 4-Hydroxycoumarin Core
The 4-hydroxycoumarin nucleus serves as a versatile platform for extensive chemical modification. Its unique electronic and structural features, including the acidic hydroxyl group, the reactive C3 position, and the stable pyranone ring system, allow for a wide range of derivatization strategies. These strategies are crucial for creating libraries of analogues for various research applications.
The C3 position of the 4-hydroxycoumarin ring is nucleophilic and represents the most common site for substitution to introduce aryl groups like the o-tolyl moiety.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are a cornerstone for forming the C-C bond between the coumarin C3 position and an aryl group. researchgate.net These methods often involve the coupling of a simple coumarin derivative with an aryl halide or its equivalent. nih.gov Direct C-H arylation, which avoids the pre-functionalization of the coumarin ring, has been achieved using palladium catalysts, providing an efficient route to 3-aryl-4-hydroxycoumarins. nih.gov For instance, the coupling of 4-hydroxycoumarin with aryl bromides, chlorides, or iodides can be facilitated by specialized phosphine (B1218219) ligands like BippyPhos in the presence of a base. organic-chemistry.org
Arylation via Diazonium Salts: A direct and efficient method for the synthesis of 3-aryl-4-hydroxycoumarins involves the coupling of 4-hydroxycoumarin with a diazotized aniline (B41778) in an acidic medium. researchgate.net This approach allows for the direct introduction of the o-tolyl group by using diazotized o-toluidine (B26562) as the coupling partner.
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful strategy for the rapid construction of complex molecular scaffolds. rsc.org An efficient Pd/amine/Brønsted acid ternary-catalytic multicomponent reaction has been developed for the synthesis of substituted 4-hydroxycoumarin derivatives. rsc.org This approach allows for the convergent assembly of multiple starting materials in a single step, providing access to structurally diverse products.
Synthesis from Activated Precursors: Another common strategy involves the acylation of 4-hydroxycoumarin, followed by further modification. For example, 3-acetyl-4-hydroxycoumarin can be synthesized and subsequently brominated to yield 3-(2-bromoacetyl)-4-hydroxychromen-2-one. researchgate.net This bromoacetyl derivative serves as a key intermediate that can react with various nucleophiles, such as thioamides or thioureas, to introduce diverse heterocyclic substituents at the C3 position, as exemplified by the synthesis of 3-(thiazol-4-yl)-4-hydroxycoumarins. researchgate.net
| Methodology | Aryl Source | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Aryl Halides (Ar-X) | Palladium Catalyst (e.g., Pd(OAc)₂) | Direct functionalization without pre-activating the coumarin ring. | nih.gov |
| Diazo Coupling | Diazotized Anilines (Ar-N₂⁺) | Acidic Medium | Direct, high-yielding synthesis of 3-aryl derivatives. | researchgate.net |
| Ternary-Catalytic MCR | Alkynaldehydes, Amines | [PdCl(η³-C₃H₅)]₂, Phosphoric Acid | Rapid construction of complex scaffolds with adjacent stereocenters. | rsc.org |
| Hantzsch-type Cyclization | Thioamides/Thioureas | 3-(2-bromoacetyl)-4-hydroxycoumarin intermediate | Synthesis of 3-(thiazol-4-yl) and related heterocyclic derivatives. | researchgate.net |
The synthesis of analogues of 4-hydroxy-3-(o-tolyl)coumarin often involves replacing the o-tolyl group with other substituted aromatic rings. This is typically achieved by employing different aryl precursors in the C3-substitution reactions described previously.
Varying the Aryl Precursor: Palladium-catalyzed cross-coupling reactions offer significant flexibility, allowing for the use of a wide range of aryl halides or arylboronic acids. nih.gov This enables the introduction of various substituents on the phenyl ring at the C3 position, including electron-donating and electron-withdrawing groups, as well as different substitution patterns (ortho, meta, para). Similarly, the diazo-coupling method can be adapted by using different substituted anilines to generate the corresponding diazonium salts, leading to a diverse array of 3-aryl-4-hydroxycoumarins. researchgate.net
| C3-Substituent | Synthetic Method | Precursor | Reference |
|---|---|---|---|
| Phenyl | Diazo Coupling | Aniline | researchgate.net |
| 4-Halophenyl | Palladium-Catalyzed Coupling | 4-Halophenylboronic acid | nih.gov |
| 2-Aminothiazol-4-yl | Hantzsch Thiazole Synthesis | Thiourea | researchgate.net |
| 2-Methylthiazol-4-yl | Hantzsch Thiazole Synthesis | Thioacetamide | researchgate.net |
Further derivatization can also occur on a pre-formed 3-aryl-4-hydroxycoumarin. For example, a synthesized coumarin bearing an o-tolyl group can be used as a scaffold where the tolyl methyl group or aromatic protons could potentially undergo further chemical transformation, although this is less commonly reported than syntheses that build diversity from the start. A study describes using a Schiff base derived from 2-methylbenzaldehyde (B42018) to ultimately form N-[4-Oxo-2-(o-tolyl)thiazolidin-3-yl)-2-(coumarin-4-yloxy]acetamide, which incorporates the o-tolyl group within a more complex heterocyclic system attached via the 4-oxy position. nih.govresearchgate.net
Beyond the C3 position, the pyranone ring system of 4-hydroxycoumarin offers other sites for chemical modification, primarily at the 4-hydroxy group and the benzene (B151609) ring.
O-Alkylation and O-Acylation: The hydroxyl group at the C4 position is a key functional handle. It can be readily alkylated or acylated. For instance, refluxing 4-hydroxycoumarin with methyl bromoacetate (B1195939) in the presence of a base like potassium carbonate yields methyl 2-(coumarin-4-yloxy)acetate. nih.govresearchgate.net This ether linkage provides a spacer to which other functional groups can be attached. Acylation of the 4-hydroxy group is also a common strategy. nih.gov
Annulation Reactions: The 4-hydroxycoumarin core can be used to construct fused-ring systems. Multicomponent reactions involving 4-hydroxycoumarin, aldehydes, and other reagents can lead to the formation of pyranocoumarins, where a new pyran ring is fused to the coumarin scaffold. rsc.orgnih.gov For example, a three-component reaction of 4-hydroxycoumarin with styrene (B11656) oxide and DMSO has been shown to produce pyranocoumarin. nih.gov Tellurium-triggered cyclization of R-halocarboxylic acid esters of methyl salicylate (B1505791) is another method to prepare the 4-hydroxycoumarin ring itself. scispace.com
| Position | Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| C4-OH | O-Alkylation (Etherification) | Methyl bromoacetate, K₂CO₃ | Coumarin-4-yloxy acetates | nih.govresearchgate.net |
| C4-OH | O-Acylation | Acetic acid, POCl₃ | 3-Acetyl-4-hydroxycoumarin | nih.gov |
| C3/C4 | Annulation (MCR) | Styrene oxide, DMSO, p-TSA·H₂O | Pyranocoumarins | nih.gov |
| - | Core Synthesis (Cyclization) | α-Halocarboxylic acid esters, Na₂Te/Li₂Te | 4-Hydroxycoumarins | scispace.com |
Molecular Structure and Conformation in Academic Research
Tautomeric Equilibria and Interconversion Mechanisms of 4-Hydroxycoumarins
4-Hydroxycoumarins, including the 3-(o-tolyl) derivative, are known to exist in a tautomeric equilibrium. The primary tautomers are the 4-hydroxy-2H-chromen-2-one form and the 2,4-chromenedione form. researchgate.net The equilibrium between these forms is a critical aspect of their chemistry, influencing their reactivity. For instance, the deprotonation of the hydroxyl group in a basic medium leads to the formation of an alcoholate anion, which is in equilibrium with a mesomeric carbanion where the negative charge is localized on the C3 carbon. researchgate.netsciepub.com This makes the C3 position a potent nucleophilic center, readily participating in reactions like C-acylation. sciepub.com
The interconversion mechanism between these tautomers involves proton transfer. In solution, the position of the equilibrium can be influenced by factors such as the solvent's polarity and the nature of the substituent at the 3-position. Computational studies, such as those using Density Functional Theory (DFT), have been employed to determine the relative stability of these tautomeric forms, indicating that the hydrazone tautomeric forms are often more stable. researchgate.net The ability to exist in different tautomeric forms is a key feature of 4-hydroxycoumarin (B602359) chemistry.
Stereochemical Considerations and Isomerism in Coumarin (B35378) Analogues
The introduction of a substituent at the 3-position of the 4-hydroxycoumarin scaffold, as seen in 4-hydroxy-3-(o-tolyl)coumarin, introduces significant stereochemical aspects. When the substituent at C3 creates a chiral center, the molecule can exist as enantiomers. For example, the well-known anticoagulant warfarin (B611796), which is a 3-substituted 4-hydroxycoumarin, exists as (S)- and (R)-enantiomers.
In the case of 4-hydroxy-3-(o-tolyl)coumarin, the rotation around the single bond connecting the coumarin core and the o-tolyl group can be restricted, potentially leading to atropisomerism, where the isomers are stable enough to be isolated. The steric hindrance between the ortho-methyl group of the tolyl substituent and the coumarin ring system can create a significant energy barrier to rotation. The conformation of such 3-substituted 4-hydroxycoumarins in solution has been investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Furthermore, multicomponent reactions have been developed to synthesize 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters, highlighting the importance of controlling the stereochemistry for creating structurally complex and diverse molecules. rsc.orgrsc.org
Advanced Structural Elucidation of Novel Analogues
The precise structure of 4-hydroxy-3-(o-tolyl)coumarin and its analogues is confirmed through a combination of modern spectroscopic and crystallographic techniques.
Spectroscopic methods are indispensable for the structural characterization of coumarin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these molecules. hebmu.edu.cn In the ¹H NMR spectrum of a related compound, N-[4-Oxo-2-(o-tolyl)thiazolidin-3-yl)-2-(coumarin-4-yloxy]acetamide, a singlet for the methyl (CH₃) protons of the tolyl group appears at δ 2.920 ppm. researchgate.net The aromatic protons of the tolyl and coumarin rings would appear as multiplets in the region of δ 7.0-8.0 ppm. researchgate.net Variable temperature NMR studies on related compounds have shown the existence of different tautomers in dynamic equilibrium. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For 4-hydroxycoumarins, a broad absorption band for the hydroxyl (-OH) group is typically observed. The spectrum of a related derivative showed absorption bands for the N-H group at 3191.4 cm⁻¹ and for the C=O groups of the lactone and amide at 1715.6 cm⁻¹ and 1695-1677 cm⁻¹, respectively. nih.govresearchgate.net The characteristic C=O stretching of the coumarin lactone ring is a key feature in the IR spectrum. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula of 4-hydroxy-3-(o-tolyl)coumarin is C₁₆H₁₂O₃, with a monoisotopic mass of 252.07864 Da. uni.lu Predicted collision cross-section values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in identification. uni.lu The fragmentation of coumarins under mass spectrometry often involves the characteristic loss of carbon monoxide (CO). nih.gov
| Technique | Observed/Predicted Features for 4-Hydroxy-3-(o-tolyl)coumarin and Analogues | Reference |
|---|---|---|
| ¹H NMR | - Singlet for CH₃ protons (tolyl group) around δ 2.9 ppm.
| researchgate.net |
| IR | - Broad -OH stretch.
| nih.gov |
| Mass Spectrometry | - Molecular Formula: C₁₆H₁₂O₃
| uni.lu |
Computational and Theoretical Investigations of 4 Hydroxy 3 O Tolyl Coumarin Systems
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Tautomerism
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 4-hydroxycoumarin (B602359) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to understand their structure, stability, and reactivity. sysrevpharm.orgnih.gov
Electronic Structure and Reactivity:
DFT studies on 3-aryl-4-hydroxycoumarins reveal that the electronic properties are heavily influenced by the substituents on the 3-aryl ring. opensciencepublications.com The presence of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, which in turn affects its reactivity. opensciencepublications.com Key reactivity descriptors such as ionization potential (IP) and bond dissociation enthalpy (BDE) of the O-H bond are calculated to predict the antioxidant potential. opensciencepublications.com For instance, a lower BDE for the phenolic hydroxyl group suggests a higher propensity for hydrogen atom transfer, a key mechanism in radical scavenging. opensciencepublications.com Spin density calculations can further elucidate the delocalization of the unpaired electron after hydrogen abstraction, indicating the stability of the resulting radical. opensciencepublications.com
Tautomerism:
4-Hydroxycoumarins can exist in different tautomeric forms. mdpi.com DFT calculations are crucial for determining the relative stability of these tautomers in various environments, such as in the gas phase or in different solvents. mdpi.com For 3-substituted-4-hydroxycoumarins, three major tautomeric forms are typically considered. mdpi.com The relative energies of these tautomers, calculated using methods like the Polarizable Continuum Model (PCM), help in identifying the most stable form under specific conditions. nih.gov
A representative table of DFT-calculated reactivity descriptors for a similar 3-aryl-4-hydroxycoumarin is shown below.
| Descriptor | Calculated Value | Significance |
| Ionization Potential (IP) | Varies with substitution | Relates to the ease of electron donation |
| O-H Bond Dissociation Enthalpy (BDE) | Varies with substitution | Indicates the ability to donate a hydrogen atom |
| Electron Affinity (EA) | Varies with substitution | Measures the ability to accept an electron |
| Chemical Hardness (η) | Varies with substitution | Describes resistance to change in electron distribution |
| Electronegativity (χ) | Varies with substitution | Indicates the power to attract electrons |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 4-hydroxy-3-(o-tolyl)coumarin systems, MD simulations provide valuable insights into their conformational flexibility and the dynamics of their interactions with biological targets.
MD simulations are often used to complement molecular docking studies by refining the docked poses and assessing the stability of the ligand-protein complex. mdpi.com By simulating the behavior of the complex in a dynamic environment, researchers can observe how the ligand adapts its conformation within the binding site and identify key interactions that are maintained over time. mdpi.com This is particularly important for flexible molecules like 4-hydroxy-3-(o-tolyl)coumarin, where the initial docked pose may not represent the most stable binding mode. nih.gov
The conformational landscape of the ligand can be explored through unconstrained MD simulations, revealing the different shapes the molecule can adopt in solution. nih.gov This information is crucial for understanding its ability to bind to various biological targets. The analysis of MD trajectories can provide data on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the ligand-protein complex and the flexibility of different parts of the molecule, respectively. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov For coumarin (B35378) derivatives, QSAR models are developed to predict their in vitro activities, such as antioxidant or anticancer effects. nih.govnih.gov
The process involves generating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical model that relates the descriptors to the biological activity. nih.govnih.gov
For instance, a QSAR study on the antioxidant activity of coumarin derivatives might identify descriptors related to hydrophilicity (Hy), the presence of hydroxyl groups, and electronic properties as being important for activity. nih.gov The predictive power of the developed QSAR model is assessed through internal and external validation techniques to ensure its robustness and reliability. nih.gov A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent derivatives. nih.gov
Below is an example of a generic QSAR model equation:
Log(Activity) = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...
| Parameter | Description |
| Log(Activity) | The biological activity of the compound, often expressed as the logarithm of the IC₅₀ or EC₅₀ value. |
| c₀, c₁, c₂ | Regression coefficients determined from the statistical analysis. |
| Descriptor₁, Descriptor₂ | Molecular descriptors that quantify different aspects of the chemical structure. |
Molecular Docking Studies for Ligand-Target Interaction Profiling (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. For 4-hydroxy-3-(o-tolyl)coumarin, docking studies are instrumental in understanding its potential interactions with various biological targets and in elucidating its mechanism of action.
Docking simulations of hydroxy-3-phenylcoumarins have been performed against several enzymes involved in skin aging, such as tyrosinase, elastase, and collagenase. mdpi.comnih.gov These studies reveal the specific binding modes and key interactions, such as hydrogen bonds and π-π stacking, between the coumarin derivatives and the active site residues of the enzymes. mdpi.com The binding affinity is often quantified by a scoring function, which provides an estimate of the binding energy. mdpi.com
For example, in the context of antibacterial activity, docking studies of hydroxy-3-arylcoumarins against bacterial enzymes like tyrosyl-tRNA synthetase and DNA gyrase have helped to identify the potential binding modes of these compounds. mdpi.comnih.gov The results of these in silico studies can guide the design of new derivatives with improved inhibitory activity. mdpi.com
A summary of typical interactions observed in docking studies of similar compounds is presented below.
| Target Enzyme | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity (kcal/mol) |
| Tyrosinase | Histidine, Valine, Phenylalanine | Hydrogen bonds, π-π stacking, Hydrophobic interactions | Varies, e.g., -5.4 |
| Collagenase | Leucine, Proline | Hydrogen bonds, Hydrophobic interactions | Varies |
| Tyrosyl-tRNA Synthetase | Glycine, Aspartic Acid, Tyrosine | Hydrogen bonds, π-cation interactions | Varies |
| DNA Gyrase | Aspartic Acid, Serine, Glycine | Hydrogen bonds, Metal coordination | Varies |
Frontier Molecular Orbital (FMO) Theory Applications (e.g., HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For 4-hydroxy-3-(o-tolyl)coumarin, FMO analysis provides insights into its electronic properties and reactivity.
The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
DFT calculations are commonly used to determine the energies of the HOMO and LUMO. nih.gov For coumarin derivatives, the distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack. For instance, in many 4-hydroxycoumarin derivatives, the HOMO is localized on the coumarin ring and the hydroxyl group, while the LUMO is distributed over the pyrone ring. This information is valuable for predicting the outcomes of chemical reactions and understanding the molecule's interaction with biological targets.
A representative table of FMO energies for a related 4-hydroxycoumarin derivative is provided below.
| Molecular Orbital | Energy (eV) | Significance |
| HOMO | e.g., -6.9012 | Electron-donating ability |
| LUMO | e.g., -2.6966 | Electron-accepting ability |
| HOMO-LUMO Gap (Egap) | e.g., 4.2046 | Chemical reactivity and stability |
Molecular Mechanisms of Interaction in in Vitro Biological Systems
Enzyme Inhibition and Modulation Mechanisms
The interaction of 4-hydroxy-3-(o-tolyl)coumarin and its related analogs with various enzymes has been a significant area of research. These studies reveal a range of inhibitory and modulatory activities.
Cytochrome P450 (CYP) Enzymes
While direct studies on 4-hydroxy-3-(o-tolyl)coumarin's effect on specific Cytochrome P450 (CYP) isoforms are not extensively detailed in the available literature, research on the broader coumarin (B35378) class provides context. Coumarins are known to be metabolized by CYP enzymes, and this metabolism can lead to the formation of various products. For instance, the metabolism of coumarin itself by CYP1A and CYP2E1 can result in the formation of coumarin 3,4-epoxide, a reactive intermediate. nih.gov Conversely, CYP3A and CYP1A forms can catalyze coumarin 3-hydroxylation. nih.govcapes.gov.br The specific substitution of a tolyl group at the 3-position and a hydroxyl group at the 4-position on the coumarin ring of 4-hydroxy-3-(o-tolyl)coumarin would undoubtedly influence which CYP isoforms it interacts with and the nature of that interaction, but specific data remains to be fully elucidated.
Carbonic Anhydrase
Coumarins are recognized as a class of carbonic anhydrase (CA) inhibitors with a unique mechanism. nih.gov They are considered "prodrug inhibitors" because the esterase activity of CA hydrolyzes their lactone ring to form 2-hydroxy-cinnamic acids. nih.gov These acidic products then bind to the entrance of the enzyme's active site. nih.gov This mechanism often results in high isoform selectivity. nih.gov While studies have demonstrated the CA inhibitory potential of various 4-hydroxycoumarin (B602359) derivatives, specific inhibitory constants (Kᵢ) and IC₅₀ values for 4-hydroxy-3-(o-tolyl)coumarin against different CA isoforms (e.g., hCA I, II, IX, XII) are not explicitly available in the reviewed literature. scielo.brnih.govnih.gov However, the general principle of coumarin-based CA inhibition suggests that 4-hydroxy-3-(o-tolyl)coumarin could exhibit similar activity.
α-Glucosidase
There is no specific information available in the searched literature regarding the direct inhibition or modulation of α-glucosidase by 4-hydroxy-3-(o-tolyl)coumarin.
Monoamine Oxidases (MAO)
The coumarin scaffold is considered ideal for developing monoamine oxidase (MAO) inhibitors, which are targets for treating neurodegenerative diseases. nih.govscienceopen.com Structure-activity relationship studies on coumarin derivatives have shown that substitutions on the coumarin ring significantly influence their inhibitory activity and selectivity towards MAO-A and MAO-B isoforms. nih.govscienceopen.com Specifically, 3-phenylcoumarins tend to be more potent inhibitors of MAO-B, while 4-hydroxylation can affect this activity. nih.gov For example, a study on 3-phenylcoumarins revealed that 6-chloro-3-phenylcoumarins without a 4-hydroxyl group were more active as MAO-B inhibitors than their 4-hydroxylated counterparts. nih.govresearchgate.net While these findings provide a basis for predicting the potential MAO inhibitory activity of 4-hydroxy-3-(o-tolyl)coumarin, direct experimental data on its specific IC₅₀ or Kᵢ values are not available.
Myosin ATPases
Inhibitors of myosin ATPases are sought after for conditions requiring muscle relaxation. nih.gov Studies on 4-hydroxycoumarin derivatives have identified their potential to inhibit myosin II. nih.govnih.gov A lead compound, (3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC), and its analogs have been synthesized and evaluated for their structure-activity relationships. nih.gov These studies indicate that the 4-hydroxycoumarin scaffold is a viable starting point for developing selective myosin inhibitors. nih.govnih.gov While direct data on 4-hydroxy-3-(o-tolyl)coumarin is not provided, the research on related analogs with aromatic side arms suggests that the tolyl group could influence its potency and selectivity for different myosin isoforms. nih.gov
Receptor Binding and Ligand-Protein Interaction Studies (in vitro biochemical assays)
The interaction of coumarin derivatives with proteins is a key aspect of their biological activity. In vitro biochemical assays are instrumental in characterizing these interactions.
Spectroscopic methods, such as UV-visible and fluorescence spectroscopy, are commonly employed to study the binding of coumarin compounds to proteins like bovine serum albumin (BSA) and human serum albumin (HSA). marmara.edu.trnih.gov When a 4-hydroxycoumarin derivative binds to a protein, it can cause a noticeable spectral change. marmara.edu.tr For instance, an increase in the absorption at around 340 nm can be directly related to the formation of a coumarin-protein complex. marmara.edu.tr
Molecular docking studies have also been used to predict the binding mechanisms and affinities between coumarin derivatives and their protein targets. nih.govnih.govresearchgate.net These computational methods can provide insights into the specific amino acid residues involved in the interaction, which are often hydrophobic and can involve hydrogen bonding. marmara.edu.trnih.govresearchgate.net For example, the binding of coumarin derivatives to HSA has been shown to occur at specific sub-domains, leading to conformational changes in the protein. nih.gov While these general principles apply, specific binding constants (Kₐ) and thermodynamic parameters (ΔG) for the interaction of 4-hydroxy-3-(o-tolyl)coumarin with specific proteins are not detailed in the available literature.
Cellular Pathway Modulation in Model Systems
The effects of coumarin derivatives extend to the modulation of various cellular pathways, which have been investigated in different cell line models.
Reactive Oxygen Species (ROS) Generation
Coumarins with hydroxyl substitutions have been shown to interact with reactive oxygen species (ROS). nih.gov Some dihydroxy-substituted coumarins are effective inhibitors of lipid peroxidation and can scavenge hydroxyl and superoxide (B77818) radicals. nih.gov However, the specific effects can be complex, with some ortho-dihydroxycoumarins acting as pro-oxidants in certain systems by chelating iron ions and participating in redox cycling. nih.gov The presence of the hydroxyl group on the 4-hydroxy-3-(o-tolyl)coumarin molecule suggests it may have antioxidant or pro-oxidant properties, but specific studies on its effect on ROS generation in cell lines are not available. Research on other 4-hydroxycoumarin derivatives has indicated that they can impact the enzymatic activity of the antioxidative defense system. nih.gov
Protein Kinase C (PKC) Activity in Cell Lines
There is no specific information available in the searched literature regarding the direct modulation of protein kinase C (PKC) activity by 4-hydroxy-3-(o-tolyl)coumarin in cell lines.
Structure-Activity Relationship (SAR) Elucidation for Molecular Interaction Profiles
The biological activity of coumarin derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different substituents on the coumarin scaffold influence their interactions with biological targets.
For coumarin-based inhibitors of various enzymes and proteins, several key structural features have been identified:
Substitution at the 3- and 4-positions: The nature of the substituent at these positions is critical. For MAO inhibitors, a phenyl group at the C-3 position generally favors MAO-B inhibition, while hydroxylation at C-4 can modulate this activity. nih.govscienceopen.com
Hydroxyl Groups: The number and position of hydroxyl groups on the coumarin ring are crucial for activities such as Mcl-1 inhibition and interaction with ROS. nih.govnih.gov For instance, a catechol group (ortho-dihydroxy) can be a key element for Mcl-1 inhibitory activity. nih.gov
Hydrophobicity and Electronic Properties: The introduction of hydrophobic and electron-withdrawing groups at certain positions can enhance inhibitory capacity. nih.gov Conversely, hydrophilic groups may be detrimental to activity. nih.gov
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can also influence the biological activity profile. nih.gov
While these general SAR principles for the coumarin class are well-documented, specific and detailed SAR studies focusing on the impact of the o-tolyl group in 4-hydroxy-3-(o-tolyl)coumarin on its molecular interaction profile are not extensively covered in the available literature.
Future Research Directions and Unexplored Avenues for 4 Hydroxy 3 O Tolyl Coumarin Derivatives
Development of Novel Synthetic Methodologies and Enhanced Atom Economy
The synthesis of 4-hydroxycoumarin (B602359) derivatives has traditionally relied on established methods like the Pechmann, Knoevenagel, and Wittig reactions. mdpi.com However, the future of synthesizing 4-hydroxy-3-(o-tolyl)coumarin and its analogs lies in the development of more efficient, sustainable, and atom-economical methodologies.
Recent advancements have seen the use of nanoparticles as catalysts in the synthesis of coumarin (B35378) and chromone (B188151) derivatives, offering a greener alternative to traditional acid catalysts. samipubco.com For instance, a three-component reaction of 4-hydroxycoumarin, dialkyl acetylenedicarboxylates, and α-bromo ketones in the presence of Fe3O4 magnetic nanoparticles has been reported under solvent-free conditions. samipubco.com Another novel approach involves a tandem C-acylation-cyclization process using an activated N-hydroxysuccinimide ester of O-acetylsalicylic acid, which proceeds under mild conditions. mdpi.com
Future research should focus on:
Microwave-assisted and Ultrasound-promoted Synthesis: Exploring these techniques to reduce reaction times, improve yields, and minimize the use of hazardous solvents. samipubco.com
Multi-component Reactions: Designing one-pot syntheses that combine multiple starting materials to generate complex coumarin derivatives in a single step, thereby increasing efficiency and reducing waste.
Flow Chemistry: Implementing continuous flow systems for the synthesis of these compounds to allow for better control over reaction parameters, enhanced safety, and easier scalability.
Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.
These modern synthetic strategies will not only make the production of 4-hydroxy-3-(o-tolyl)coumarin derivatives more environmentally friendly but also facilitate the creation of diverse chemical libraries for biological screening.
Integration of Advanced Computational Approaches for Predictive Modeling and Drug Design Principles
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the study of 4-hydroxy-3-(o-tolyl)coumarin derivatives is poised to accelerate the design of new and more potent bioactive molecules.
Density Functional Theory (DFT) has been successfully employed to study the molecular structure and properties of 4-hydroxycoumarin derivatives. mdpi.comnveo.org For example, DFT calculations have been used to predict the equilibrium molecular geometries of tautomers of 3-methoxycarbonyl-4-hydroxy coumarin. mdpi.com Similarly, a combination of DFT and molecular docking has been used to investigate the bioactivity of 4-hydroxy-3-nitrocoumarin. nveo.org
Future computational research should encompass:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust 3D-QSAR models, such as those based on Gaussian fields, can provide deep insights into the structure-activity relationships of these compounds. nih.gov These models can predict the biological activity of novel derivatives and guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of these molecules within the binding sites of their target proteins. This can reveal key interactions and conformational changes that are crucial for their biological activity.
Pharmacophore Modeling: Generating pharmacophore models based on known active compounds to identify the essential structural features required for binding to a specific target. nih.gov These models can then be used to virtually screen large compound libraries for new hits.
ADMET Prediction: Utilizing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives at an early stage of the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles.
The integration of these advanced computational methods will enable a more rational and efficient design of 4-hydroxy-3-(o-tolyl)coumarin derivatives with improved therapeutic potential.
Elucidation of Broader Molecular Target Repertoires and Polypharmacology in Research
While 4-hydroxycoumarins are well-known for their anticoagulant activity through the antagonism of vitamin K, the broader pharmacological potential of 4-hydroxy-3-(o-tolyl)coumarin and its derivatives is an area ripe for investigation. nih.gov The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining increasing recognition, and coumarin derivatives are prime candidates for such multi-target activity. nih.govnih.gov
Coumarins have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govresearchgate.net For instance, certain coumarin derivatives have shown inhibitory effects on lung cancer cell motility and have been investigated as potential agents for the treatment of gynecological cancers. nih.govfrontiersin.orgnih.gov Others have been explored as inhibitors of enzymes like acetylcholinesterase and monoamine oxidase for potential applications in neurodegenerative diseases. nih.gov
Future research in this area should aim to:
Target Deconvolution: Employing chemical proteomics and other advanced techniques to identify the direct molecular targets of bioactive 4-hydroxy-3-(o-tolyl)coumarin derivatives.
Pathway Analysis: Investigating the downstream signaling pathways modulated by these compounds to understand their mechanisms of action at a systems level. For example, some coumarin derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway. nih.gov
Exploration of New Therapeutic Areas: Screening libraries of these compounds against a wide range of biological targets implicated in various diseases, such as cancer, neurodegenerative disorders, and infectious diseases. The structural versatility of the coumarin scaffold makes it an attractive starting point for discovering novel therapeutic agents. nih.govnih.gov
A deeper understanding of the polypharmacology of 4-hydroxy-3-(o-tolyl)coumarin derivatives could lead to the development of novel therapeutics with unique mechanisms of action and potentially improved efficacy.
Design and Synthesis of Research Probes and Tool Compounds for Biochemical Investigations
The development of specialized chemical probes and tool compounds derived from the 4-hydroxy-3-(o-tolyl)coumarin scaffold is crucial for advancing our understanding of its biological functions and for target validation. These tools can be instrumental in biochemical and cell-based assays.
Coumarins are inherently fluorescent, a property that has been widely exploited in the development of fluorescent probes for various applications, including imaging and enzymatic measurements. nih.gov For example, coumarin derivatives have been utilized as fluorescent probes for imaging myelination and as chemosensors for detecting metal ions like Hg2+ and Fe3+. nih.govrsc.org
Future efforts in this domain should concentrate on:
Fluorescent Probes: Synthesizing derivatives with optimized photophysical properties (e.g., longer emission wavelengths, higher quantum yields) for use in advanced microscopy techniques and high-throughput screening assays.
Affinity-Based Probes: Designing and synthesizing probes that can be used to isolate and identify the protein targets of bioactive 4-hydroxy-3-(o-tolyl)coumarin derivatives through techniques like affinity chromatography.
Photoaffinity Labels: Creating derivatives containing photoreactive groups that can be used to covalently label their binding partners upon photoactivation, facilitating target identification.
Biotinylated or Click-Chemistry-Enabled Probes: Incorporating biotin (B1667282) tags or functional groups for click chemistry to enable the detection, purification, and visualization of target interactions.
The availability of a diverse set of well-characterized research probes will be invaluable for dissecting the complex biology of 4-hydroxy-3-(o-tolyl)coumarin and its derivatives, ultimately paving the way for new therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
